molecular formula C21H20N2O5S B2966052 methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-83-4

methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2966052
CAS No.: 422273-83-4
M. Wt: 412.46
InChI Key: PHKXPFLDIKZZFF-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinazoline structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the sulfanyl and methoxyethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic benefits, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The quinazoline core is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific quinazoline structure and the presence of both methoxyethyl and sulfanyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-11-10-23-19(25)16-9-8-15(20(26)28-2)12-17(16)22-21(23)29-13-18(24)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKXPFLDIKZZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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